molecular formula C10H10N2O B11792721 4-(o-Tolyloxy)-1H-pyrazole

4-(o-Tolyloxy)-1H-pyrazole

Cat. No.: B11792721
M. Wt: 174.20 g/mol
InChI Key: GZAZDNQWPWWFQW-UHFFFAOYSA-N
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Description

4-(o-Tolyloxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the o-tolyloxy group (a tolyl group attached to an oxygen atom) at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyloxy)-1H-pyrazole typically involves the reaction of o-tolyl alcohol with a suitable pyrazole precursor. One common method is the Williamson ether synthesis, where o-tolyl alcohol reacts with a pyrazole derivative in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolyloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the o-tolyloxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

4-(o-Tolyloxy)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(o-Tolyloxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(o-Tolyloxy)-1H-pyrazole is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. The ortho position of the tolyloxy group may result in steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(2-methylphenoxy)-1H-pyrazole

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)13-9-6-11-12-7-9/h2-7H,1H3,(H,11,12)

InChI Key

GZAZDNQWPWWFQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CNN=C2

Origin of Product

United States

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